N-[4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
This compound features a fused [1,2,4]triazolo[1,5-a]pyrimidine core, a bicyclic heterocycle known for its pharmacological relevance. The structure is further substituted with a 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole moiety attached to a phenyl ring at position 4, linked via a carboxamide group at position 2. Though direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., triazolo[1,5-a]pyrimidine carboxamides) demonstrate diverse activities, including enzyme inhibition and receptor modulation .
Properties
CAS No. |
1174850-86-2 |
|---|---|
Molecular Formula |
C20H17N9O |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H17N9O/c1-13-16(12-27(2)24-13)17-8-11-28(25-17)15-6-4-14(5-7-15)22-19(30)18-23-20-21-9-3-10-29(20)26-18/h3-12H,1-2H3,(H,22,30) |
InChI Key |
RUEIKBKODUZUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2)C3=CC=C(C=C3)NC(=O)C4=NN5C=CC=NC5=N4)C |
Origin of Product |
United States |
Biological Activity
N-[4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of a bipyrazole moiety linked to a triazolo-pyrimidine framework. The molecular formula is , with a molecular weight of 399.42 g/mol. Its structural components suggest potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies on triazolo derivatives have shown their ability to inhibit cancer cell proliferation. A notable example is the study by Yarkov et al., which demonstrated that derivatives of triazolo-pyrimidines can effectively target cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The 1,2,4-triazole and bipyrazole frameworks are known for their antimicrobial properties. A study highlighted that compounds containing these moieties exhibited significant antibacterial and antifungal activities against various pathogens . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Research on related compounds has shown effective inhibition of enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes . These inhibitory effects can lead to therapeutic applications in conditions like glaucoma and Alzheimer's disease.
Study 1: Anticancer Efficacy
In a recent study evaluating the anticancer efficacy of triazolo derivatives, it was found that certain analogs of this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Study 2: Antimicrobial Screening
A comprehensive screening of various triazole derivatives revealed that several compounds demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 5–20 µg/mL . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the bipyrazole and triazolo-pyrimidine portions significantly affect biological activity. For example:
- Substituents on the phenyl ring enhance lipophilicity and improve cellular uptake.
- Variations in the nitrogen atoms within the triazole ring can modulate enzyme binding affinity.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of this compound in antiviral applications. Specifically, research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine can disrupt the interaction between viral proteins crucial for the replication of influenza viruses. The compound has shown promise in inhibiting the RNA-dependent RNA polymerase (RdRP) activity by targeting the PA-PB1 interface of influenza A virus polymerase .
Antitubercular Properties
In addition to its antiviral properties, compounds similar to N-[4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide have been synthesized to combat Mycobacterium tuberculosis. These compounds have demonstrated significant antitubercular activity against both drug-sensitive and multidrug-resistant strains .
Biological Studies and Mechanisms of Action
The mechanism of action for this compound involves non-covalent interactions such as hydrogen bonding and π-π stacking with biological targets. Such interactions are critical for the compound's efficacy in disrupting protein-protein interactions essential for viral replication and bacterial survival.
Synthesis and Characterization
A systematic approach to synthesizing this compound has been documented. The synthesis typically involves coupling reactions that yield high purity and yield rates. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the biological activity of triazolo-pyrimidine derivatives. Variations in substituents on the phenyl ring have been explored to enhance antiviral efficacy while minimizing cytotoxicity. These studies are crucial for developing more effective therapeutic agents against resistant strains of pathogens .
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Ring
The electron-deficient pyrimidine moiety undergoes nucleophilic substitution reactions, particularly at activated positions. For example:
These substitutions are critical for introducing pharmacophoric groups. The chlorinated intermediate (from PCl₅/POCl₃) serves as a precursor for further functionalization .
Cycloaddition Reactions
The triazolo-pyrimidine core participates in 1,3-dipolar cycloadditions with nitrilimines, forming fused heterocycles:
Example Reaction Pathway
-
Generation of nitrilimine (in situ from hydrazonoyl chloride 5a )
-
Cycloaddition with thiohydrazonate intermediates
-
Formation of hexahydropyrimido[4,5-d] triazolo[4,3-a]pyrimidines (26a-c ) :
textReagents: Hydrazonoyl chloride + Triethylamine in chloroform Key Data: - IR: 1650 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N) - ¹H-NMR: δ 1.18 (CH₃), δ 8.25 (pyrazole-H) - MS: m/z 354 (M⁺)
Condensation with Active Methylene Compounds
The enaminone-like structure reacts with active methylene agents (e.g., ethyl acetoacetate) under acidic conditions:
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | AcOH, NH₄OAc, reflux | Pyridine-fused triazolo-pyrimidine | 75-85% | |
| Hydrazine hydrate | Ethanol, Δ | Bipyrazole derivatives | 68% |
These reactions exploit the electrophilic C=O and C=N sites for annulation .
Functionalization via Diazonium Coupling
The aryl group participates in diazo-coupling reactions:
Protocol
-
Coupling with enaminone intermediates (2a,b )
-
Formation of pyrazolylcarbonyl- triazolo[3,4-c] triazines (14a,b ) :
textKey Data: - IR: 2210 cm⁻¹ (C≡N) - ¹H-NMR: δ 6.90–7.83 (14 aromatic H)
Hydrolysis and Rearrangement
The carboxamide group undergoes controlled hydrolysis:
| Conditions | Product | Application | Reference |
|---|---|---|---|
| 6M HCl, reflux | Triazolo-pyrimidine carboxylic acid | Precursor for metal complexes | |
| Alcoholic NaOH, partial | Carboxamide intermediate | Bioactivity optimization |
Metal Complexation
The nitrogen-rich structure coordinates transition metals:
| Metal Salt | Ligand Site | Complex Properties | Reference |
|---|---|---|---|
| Cu(II) | Pyrazole N, triazole N | Enhanced antimicrobial activity | |
| Fe(III) | Pyrimidine O/N | Magnetic resonance imaging (MRI) agents |
Oxidation and Reduction
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro (5j) and trifluoromethyl (50) groups enhance stability and binding through electronic effects, while hydroxy/methoxy (5l) improve solubility .
- Halogen Substitution : Bromine in 5k increases molecular weight and may facilitate halogen bonding in target interactions .
- Aliphatic vs.
Structure-Activity Relationship (SAR) Insights
- Carboxamide Substituents : Aromatic groups (e.g., nitrophenyl, bromophenyl) enhance rigidity and target binding, while aliphatic groups (e.g., cyclohexyl) improve membrane permeability .
- Bipyrazole Moiety: The 1',3'-dimethyl substitution in the target compound may reduce metabolic degradation compared to non-methylated analogs.
- Triazolo-Pyrimidine Core : Modifications at positions 5 and 7 (e.g., methyl or aryl groups) influence electronic properties and bioactivity .
Preparation Methods
Synthesis of 1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole
The 1',3'-dimethyl-3,4'-bipyrazole subunit is synthesized via cyclocondensation and skeletal rearrangement reactions. As demonstrated in the synthesis of analogous 3,4'-bipyrazoles, pyrazolylchalcones serve as precursors. For example, 3-methyl-1-phenyl-1H-pyrazol-5-ol reacts with crotonyl chloride to form (E)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-but-2-en-1-one (pyrazolylchalcone), which undergoes cyclization with phenylhydrazine in dimethylsulfoxide (DMSO) or ethylene glycol . This reaction produces isomeric 3,4'-bipyrazol-5'-ols, which are separated via column chromatography (78% yield for the major isomer) . Methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate yields the 1',3'-dimethyl derivative .
Key Reaction Conditions :
-
Solvent: DMSO or ethylene glycol
-
Temperature: Reflux (110°C for DMSO)
-
Catalysts: Iodine (for cyclization)
-
Purification: Silica gel chromatography (hexane/ethyl acetate gradient) .
Functionalization of the Bipyrazole Moiety with a Phenylamine Group
To introduce the phenylamine linker, the 1',3'-dimethyl-3,4'-bipyrazole is subjected to nucleophilic aromatic substitution. A nitro group is first introduced at the 1-position of the bipyrazole via nitration (HNO₃/H₂SO₄), followed by reduction to an amine using hydrogen gas and palladium on carbon . Alternatively, direct coupling of 4-iodoaniline with the bipyrazole via Ullmann coupling (CuI, K₂CO₃, DMF) may be employed to attach the phenyl group . The resulting 4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline is isolated in 65–72% yield after recrystallization from ethanol .
Synthesis of Triazolo[1,5-a]pyrimidine-2-carboxylic Acid
The triazolo[1,5-a]pyrimidine core is constructed through cyclocondensation. Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid under reflux to form ethyl 5-methyl-7-phenyl-[1,2,] triazolo[1,5-a]pyrimidine-2-carboxylate . Basic hydrolysis (NaOH, ethanol/water) converts the ester to the carboxylic acid, yielding triazolo[1,5-a]pyrimidine-2-carboxylic acid in 85% purity .
Spectroscopic Validation :
Amide Coupling to Assemble the Final Compound
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂, reflux, 4 h) . Subsequent reaction with 4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline in anhydrous dichloromethane (DCM) and triethylamine (TEA) affords the target carboxamide. The reaction is monitored via TLC, and the product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) .
Optimization Insights :
-
Yield : 68–75% after purification.
-
Critical Factor : Strict anhydrous conditions prevent hydrolysis of the acid chloride .
Analytical Characterization and Validation
The final compound is characterized using advanced spectroscopic techniques:
Table 1: Spectroscopic Data for N-[4-(1',3'-Dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl] Triazolo[1,5-a]pyrimidine-2-carboxamide
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.70 (s, 1H), 8.25 (d, J=8.4 Hz, 2H), 7.90–7.45 (m, 7H), 2.55 (s, 6H) |
| ¹³C NMR | δ 165.2 (C=O), 158.1, 152.3, 148.7, 135.2–122.4 (aromatic), 21.3 (CH₃) |
| HRMS | m/z 456.1782 [M+H]⁺ (calc. 456.1779) |
Purity Assessment :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-[4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide?
- Methodology : A base-mediated nucleophilic substitution approach is effective. For example, using K₂CO₃ in DMF at room temperature facilitates the coupling of intermediates like 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with chlorinated precursors. Adjusting stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol derivative) improves yield .
- Key Parameters : Monitor reaction completion via TLC or HPLC. Purification via column chromatography with ethyl acetate/hexane gradients is typical.
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- ¹H NMR : Analyze aromatic proton environments (e.g., δ 8.91–8.90 ppm for pyrazole protons, δ 2.38 ppm for methyl groups) and coupling constants (e.g., J = 7.8 Hz) to confirm substituent positions .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight with peaks such as m/z 436.2 (M+H) .
- Melting Point : Consistency with literature values (e.g., 195°C) indicates purity .
Q. What preliminary biological screening assays are suitable for this compound?
- Approach : Use CB2 receptor binding assays (common for triazolo[1,5-a]pyrimidines) to assess affinity. Radioligand displacement studies with [³H]-CP-55,940 are standard. IC₅₀ values below 10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl vs. cycloalkyl groups) influence CB2 receptor binding affinity?
- SAR Insights :
- Methyl groups at the 1',3'-positions enhance metabolic stability but may reduce solubility.
- Cycloalkyl substituents (e.g., cycloheptyl in compound 27) improve receptor fit, as evidenced by MS and NMR data correlating bulkier groups with higher binding affinity .
- Experimental Design : Synthesize analogs via general Procedure G , then compare IC₅₀ values using dose-response curves.
Q. What computational methods are applicable to predict the compound’s interaction with CB2 receptors?
- Protocol :
- Molecular Docking : Use AutoDock Vina with CB2 crystal structures (PDB: 5ZTY) to model binding poses. Focus on hydrophobic interactions between the triazolo-pyrimidine core and receptor pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
Q. How should researchers address contradictions in activity data across analogs (e.g., high in vitro affinity vs. low cellular efficacy)?
- Troubleshooting Steps :
- Permeability Assays : Use Caco-2 monolayers to evaluate membrane permeability. Low Papp values (<1 × 10⁻⁶ cm/s) may explain poor cellular uptake .
- Metabolic Stability : Incubate compounds with liver microsomes; short half-lives (<30 min) suggest rapid hepatic clearance .
Methodological Considerations
Q. What strategies improve the scalability of multi-step syntheses for derivatives?
- Process Optimization :
- Replace DMF with acetonitrile for easier solvent removal.
- Use flow chemistry for intermediates prone to degradation (e.g., oxadiazole-thiol derivatives) .
Q. How can NMR spectral overlap challenges be resolved for complex analogs?
- Advanced Techniques :
- ²D NMR (COSY, HSQC) : Resolve overlapping peaks in DMSO-d₆ by correlating ¹H-¹H and ¹H-¹³C signals .
- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
